molecular formula C21H30Cl2N4 B4110020 1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride

1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride

Cat. No.: B4110020
M. Wt: 409.4 g/mol
InChI Key: AHIPMDACKTURRF-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of Diethylaminoethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Diethylaminoethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazole
  • 1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

Uniqueness

1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4.2ClH/c1-4-24(5-2)14-15-25-20-9-7-6-8-19(20)23-21(25)22-16-18-12-10-17(3)11-13-18;;/h6-13H,4-5,14-16H2,1-3H3,(H,22,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIPMDACKTURRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride
Reactant of Route 6
1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine;dihydrochloride

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